molecular formula C19H18N2O4S3 B2554216 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898448-06-1

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2554216
CAS No.: 898448-06-1
M. Wt: 434.54
InChI Key: BYCRCIPVMPEIJU-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound featuring a dual sulfonamide functional group attached to a tetrahydroquinoline scaffold, designed for advanced pharmaceutical and biochemical research. This compound belongs to a class of molecules known for their significant potential in medicinal chemistry, particularly as key intermediates or lead compounds in the development of therapeutic agents . The structural core of this molecule, which incorporates a tetrahydroquinoline system, is frequently explored in drug discovery for its bioactive properties . The presence of dual sulfonamide groups is a notable feature, as this moiety is a common pharmacophore in many FDA-approved drugs and is known to facilitate binding to various enzymatic targets by mimicking essential biological substrates . Researchers can leverage this compound in the design and synthesis of novel inhibitors for enzymes like carbonic anhydrases, or in the development of targeted therapies for conditions such as cancer and autoimmune diseases, pathways where sulfonamide-based inhibitors have shown established efficacy . Its mechanism of action in specific assays is anticipated to involve strategic hydrogen bonding and molecular interactions with biological targets via its sulfonamide groups, potentially leading to effective enzyme inhibition . This reagent is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S3/c22-27(23,17-7-2-1-3-8-17)20-16-11-10-15-6-4-12-21(18(15)14-16)28(24,25)19-9-5-13-26-19/h1-3,5,7-11,13-14,20H,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCRCIPVMPEIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonylation of thiophene, followed by the formation of the tetrahydroquinoline ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Synthesis and Production

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. Common methods include:

  • Sulfonylation of Thiophene : This step introduces the sulfonyl group to the thiophene ring.
  • Formation of Tetrahydroquinoline Ring : Cyclization reactions are employed to form the tetrahydroquinoline structure.

Industrial production may utilize techniques such as continuous flow chemistry to optimize yield and purity.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups enable the development of novel compounds with tailored properties.

Biology

This compound is investigated for its bioactive properties:

  • Antimicrobial Activity : Research shows potential effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines.

Medicine

The compound is explored for therapeutic effects in treating diseases such as:

  • Neurodegenerative Disorders : Potential inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease.
  • Inflammatory Diseases : The sulfonamide group is known for its anti-inflammatory effects.

Industry

Applications in developing advanced materials with specific electronic or optical properties are under investigation. The compound's unique structure may lead to innovations in material science.

Case Study 1: Acetylcholinesterase Inhibition

A study synthesized several derivatives of tetrahydroquinoline and evaluated their AChE inhibitory activity. One derivative exhibited an IC50 value of 2.7 µM, indicating strong inhibition compared to standard drugs. This suggests that this compound could similarly impact AChE activity due to structural analogies.

Case Study 2: Anti-inflammatory Effects

Research focused on sulfonamide derivatives demonstrated their ability to reduce pro-inflammatory cytokine levels in animal models of arthritis. Results indicated significant reductions in joint swelling and pain scores upon treatment with these compounds, highlighting their therapeutic potential in managing autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroquinoline Sulfonamide Family

The compound’s closest structural analogue is N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide (). Key differences include:

  • N1 substituent : Benzoyl () vs. thiophen-2-ylsulfonyl (target compound).
  • Sulfonamide group : 5-methylthiophene-2-sulfonamide () vs. benzenesulfonamide (target compound).
Table 1: Physicochemical Comparison
Property Target Compound (Hypothetical) N-(1-Benzoyl...-7-yl)-5-Methylthiophene-2-Sulfonamide
Molecular Formula C₁₉H₁₉N₂O₄S₃ (estimated) C₂₁H₂₀N₂O₃S₂
Molecular Weight ~465.5 (estimated) 412.53
logP ~4.8 (estimated) 4.6056
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 6 6
Polar Surface Area ~100 Ų (estimated) 57.219 Ų

Key Observations :

  • The benzoyl substituent in ’s compound reduces polarity (lower polar surface area) compared to the thiophen-2-ylsulfonyl group in the target compound.
  • The 5-methylthiophene sulfonamide group in may enhance hydrophobicity (logP = 4.6) relative to benzenesulfonamide, which typically has a logP ~2.0–3.0.

Functional Group Variations in Related Compounds

  • 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (): Features a diazenyl group and cyanoethyl substituent instead of sulfonamides. Demonstrated utility in electrodeposition processes due to its levelling properties . Highlights the versatility of tetrahydroquinoline derivatives in non-pharmacological applications.
  • N-(1,2,3,4-Tetrahydroquinolin-4-yl)Pyrrolodin-2-one (): Substituted with a pyrrolidinone group, enhancing hydrogen-bonding capacity.

Pharmacological Potential vs. Patent Derivatives

Patent examples () describe tetrahydroquinoline derivatives with benzothiazole or pyridocarboxylic acid groups, which exhibit pharmacological activity (e.g., enzyme inhibition). While the target compound’s benzenesulfonamide group is structurally distinct, sulfonamides are known to interact with carbonic anhydrases and kinases, suggesting analogous bioactivity . However, specific pharmacological data for the target compound are unavailable in the provided evidence.

Biological Activity

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20N2O4S2
  • Molecular Weight : 440.54 g/mol
  • CAS Number : 1008968-45-3

The compound features a complex structure that incorporates a tetrahydroquinoline moiety linked to a thiophene-sulfonyl group and a benzenesulfonamide. This structural configuration is significant for its biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. For instance, derivatives of tetrahydroquinoline have been evaluated for their AChE inhibitory activity with varying degrees of success .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Studies involving related compounds suggest that they may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : Some studies have indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Acetylcholinesterase Inhibition

A study synthesized several tetrahydroquinoline derivatives and tested their AChE inhibitory activity. One compound exhibited an IC50 value of 2.7 µM, indicating strong inhibition compared to standard drugs . This suggests that this compound could similarly impact AChE activity due to its structural analogies.

Case Study 2: Anti-inflammatory Effects

In research focused on sulfonamide derivatives, compounds were shown to reduce pro-inflammatory cytokine levels in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain scores when treated with these compounds . This highlights the therapeutic potential of such compounds in managing autoimmune diseases.

Comparative Analysis Table

Compound NameBiological ActivityIC50 ValueReference
Compound AAChE Inhibition2.7 µM
Compound BAnti-inflammatoryN/A
Compound CAntitumor ActivityN/A

Q & A

Q. What are the key synthetic strategies for preparing N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

Sulfonylation of the tetrahydroquinoline core : React 1,2,3,4-tetrahydroquinolin-7-amine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., NaH in THF) to introduce the thiophen-2-ylsulfonyl group .

Benzenesulfonamide coupling : Treat the intermediate with benzenesulfonyl chloride under anhydrous conditions (e.g., pyridine or DCM with DMAP as a catalyst) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How is the structural identity of this compound validated?

Methodological Answer: Critical analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm for sulfonyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak matching calculated mass) .
  • X-ray Crystallography : Resolve crystal structures to determine bond angles (e.g., torsion angles between sulfonyl groups and the quinoline ring) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of nNOS selectivity?

Methodological Answer: Key SAR findings from analogous tetrahydroquinoline derivatives include:

  • Substituent positioning : Electron-withdrawing groups (e.g., sulfonyl) at the 1-position enhance nNOS binding via hydrophobic interactions in the active site .
  • Aminoalkyl side chains : Introducing a methylaminoethyl group at the 6-position improves selectivity over eNOS by 50-fold, as shown in enzymatic assays (IC50_{50} nNOS: 12 nM vs. eNOS: 600 nM) .
  • Bioisosteric replacement : Replacing benzenesulfonamide with thiophene-2-carboximidamide increases metabolic stability without compromising potency .

Q. How can crystallographic data resolve ambiguities in binding mode predictions?

Methodological Answer:

  • X-ray diffraction parameters : Use datasets with resolution ≤1.8 Å and R-factors <0.1 to resolve sulfonyl-oxygen interactions with Arg residues in the nNOS active site .
  • Hydrogen bonding analysis : Identify key interactions (e.g., O–H⋯O and N–H⋯O bonds) using software like SHELXL97 to refine hydrogen atom positions .
  • Torsion angle mapping : Compare dihedral angles (e.g., 47.0° for the thiophene ring) to docked conformations in molecular dynamics simulations .

Q. How should contradictory data between enzymatic and cellular assays be addressed?

Methodological Answer:

  • Enzyme vs. cellular context : Validate inhibition in recombinant nNOS assays (e.g., Baculovirus-infected Sf9 cells) and follow up with HEK293 cellular models to assess membrane permeability .
  • Metabolite interference : Use LC-MS to detect intracellular degradation products (e.g., sulfonic acid derivatives) that may reduce efficacy .
  • Positive controls : Compare with known inhibitors (e.g., L-NIO for nNOS) to calibrate assay conditions .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

Methodological Answer:

  • Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric catalysis : Use Pd-catalyzed coupling with BINAP ligands to induce stereoselectivity at the tetrahydroquinoline 1-position .
  • Salt formation : Convert racemic mixtures to diastereomeric salts (e.g., using L-tartaric acid) for crystallization-based purification .

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